Cas no 1190003-69-0 (ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate)

Ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate is a synthetic organic compound featuring a pyrido[3,4-d]pyrimidine core, a benzyl substituent, and an ester-linked benzoate moiety. Its structure suggests potential utility as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or other biologically active molecules. The presence of both hydrogen bond donor/acceptor sites and lipophilic groups may enhance binding affinity in target interactions. The ethyl ester group offers synthetic flexibility for further derivatization. This compound’s well-defined heterocyclic framework makes it valuable for structure-activity relationship studies in medicinal chemistry applications.
ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate structure
1190003-69-0 structure
Product name:ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate
CAS No:1190003-69-0
MF:C26H28N4O4
MW:460.524926185608
CID:5398360

ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • MMXQGXJZNWQEOL-UHFFFAOYSA-N
    • ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate
    • Inchi: 1S/C26H28N4O4/c1-3-34-26(33)20-9-11-21(12-10-20)28-24(31)17-30-18(2)27-23-16-29(14-13-22(23)25(30)32)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,28,31)
    • InChI Key: MMXQGXJZNWQEOL-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(CN2C(C)=NC3CN(CC4=CC=CC=C4)CCC=3C2=O)=O)C=C1

ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3398-3611-1mg
ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate
1190003-69-0
1mg
$54.0 2023-09-10
Life Chemicals
F3398-3611-2μmol
ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate
1190003-69-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-3611-2mg
ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate
1190003-69-0
2mg
$59.0 2023-09-10

Additional information on ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate

Comprehensive Overview of Ethyl 4-(2-{7-Benzyl-2-Methyl-4-Oxo-3H,4H,5H,6H,7H,8H-Pyrido[3,4-d]Pyrimidin-3-Yl}Acetamido)Benzoate (CAS No. 1190003-69-0)

The compound ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate (CAS No. 1190003-69-0) is a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a pyrido[3,4-d]pyrimidine core with a benzyl substituent and an ethyl benzoate moiety, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are increasingly exploring its role in modulating enzyme activity and targeting specific biological pathways, aligning with current trends in precision medicine and small-molecule therapeutics.

In recent years, the demand for novel heterocyclic compounds like 1190003-69-0 has surged due to their versatility in drug design. The pyrimidine scaffold, a key feature of this molecule, is widely recognized for its presence in FDA-approved drugs, particularly in oncology and antiviral therapies. This has led to heightened interest in derivatives such as ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate, as they offer tunable pharmacokinetic properties and enhanced binding affinity to biological targets. Questions like "How do pyrido[3,4-d]pyrimidines interact with kinase enzymes?" or "What are the synthetic routes for ethyl benzoate-linked heterocycles?" frequently appear in academic and industry discussions.

The synthetic methodology for CAS No. 1190003-69-0 typically involves multi-step organic reactions, including amide coupling and cyclization strategies. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling have been employed to improve yield and purity, addressing common challenges in scaling up complex heterocycles. These innovations resonate with the growing focus on green chemistry and sustainable synthesis, topics frequently searched in conjunction with pharmaceutical intermediates.

From a functional perspective, the benzyl and ethyl ester groups in this compound contribute to its lipophilicity, a critical factor for cell permeability and bioavailability—key considerations in modern drug development. Computational studies, including molecular docking and QSAR modeling, suggest potential applications in inhibiting protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies. Searches like "How to optimize heterocyclic compounds for blood-brain barrier penetration?" highlight the relevance of such structural features.

Quality control of ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate relies on analytical techniques such as HPLC, LC-MS, and NMR spectroscopy, ensuring compliance with regulatory standards for pharmaceutical intermediates. The compound’s stability under various pH conditions and thermal profiles is also a frequent research focus, particularly for formulations requiring controlled release mechanisms.

In summary, CAS No. 1190003-69-0 represents a promising candidate for further investigation in drug discovery pipelines. Its structural complexity and functional adaptability align with emerging trends in targeted therapy and fragment-based drug design, making it a valuable subject for both academic and industrial research. As the scientific community continues to explore pyrido[3,4-d]pyrimidine derivatives, this compound’s unique attributes position it at the forefront of innovative therapeutic development.

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